N-Methyl Substitution Increases Lipophilicity and Eliminates One H-Bond Donor Relative to Secondary Carbamate Analogs
The target compound bears an N-methyl group on the carbamate nitrogen, making it a tertiary Boc-carbamate. Compared to its closest structural analog, tert-butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate (a secondary carbamate, MW 218.27 g/mol, formula C₁₀H₁₉FN₂O₂), the N-methyl substitution increases molecular weight by 14.02 g/mol (to 232.29 g/mol), eliminates one hydrogen bond donor (from 2 to 1), and increases the computed XLogP3-AA from an estimated ~0.7–0.9 to 1.3 as reported in PubChem [1]. The reduced hydrogen bond donor count is significant for CNS drug design where limiting HBD ≤ 3 is a key parameter for blood-brain barrier penetration [2]. The tertiary carbamate also confers greater metabolic stability against esterase-mediated carbamate cleavage compared to secondary carbamates, as N-alkylation sterically shields the carbonyl [3].
| Evidence Dimension | Hydrogen bond donor count / XLogP3 / Molecular weight |
|---|---|
| Target Compound Data | HBD = 1, XLogP3-AA = 1.3, MW = 232.29 g/mol |
| Comparator Or Baseline | tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate (NH analog): HBD = 2, XLogP3-AA estimated ~0.7–0.9, MW = 218.27 g/mol |
| Quantified Difference | ΔHBD = –1 (50% reduction); ΔMW = +14.02 g/mol (6.4% increase); ΔXLogP3-AA ≈ +0.4 to +0.6 (estimated increase) |
| Conditions | Computed physicochemical properties from PubChem (XLogP3-AA algorithm) and vendor specifications (CymitQuimica, LeYan) |
Why This Matters
The reduced HBD count and increased lipophilicity of the N-methyl analog make it the preferred building block when designing CNS-penetrant candidates or when a tertiary amine motif is required in the final target structure without post-synthetic N-alkylation.
- [1] PubChem CID 122235527 (target) and CymitQuimica product page for tert-butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate (MW 218.27, CAS varies). Comparative computed properties. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 View Source
- [3] Vacondio F, Silva C, Mor M, Testa B. Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews. 2010;42(4):551-589. doi:10.3109/03602531003745960 View Source
